N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide hydrochloride
CAS No.: 1216657-63-4
Cat. No.: VC11864616
Molecular Formula: C20H23ClFN3OS
Molecular Weight: 407.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216657-63-4 |
|---|---|
| Molecular Formula | C20H23ClFN3OS |
| Molecular Weight | 407.9 g/mol |
| IUPAC Name | N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide;hydrochloride |
| Standard InChI | InChI=1S/C20H22FN3OS.ClH/c1-14-7-4-5-8-16(14)19(25)24(12-6-11-23(2)3)20-22-17-10-9-15(21)13-18(17)26-20;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H |
| Standard InChI Key | RQHVNBIWYCUFDT-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl |
| Canonical SMILES | CC1=CC=CC=C1C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s architecture combines three distinct moieties: a 6-fluoro-1,3-benzothiazol-2-yl group, a 2-methylbenzamide unit, and a 3-(dimethylamino)propyl chain, stabilized as a hydrochloride salt.
Molecular Characteristics
Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClFN3OS |
| Molecular Weight | 407.9 g/mol |
| IUPAC Name | N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide; hydrochloride |
| SMILES | CC1=CC=CC=C1C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl |
| InChI Key | RQHVNBIWYCUFDT-UHFFFAOYSA-N |
The benzothiazole ring’s fluorine substitution at position 6 enhances electronic stability and potential target binding. The dimethylamino-propyl chain contributes basicity, while the 2-methylbenzamide group introduces steric bulk, influencing solubility and membrane permeability.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms proton environments:
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1H NMR: Peaks at δ 2.2–2.5 ppm (dimethylamino group), δ 7.1–8.0 ppm (aromatic protons), and δ 1.8 ppm (methyl group on benzamide).
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13C NMR: Signals for carbonyl carbons (≈170 ppm), aromatic carbons (110–150 ppm), and aliphatic carbons (20–50 ppm).
Mass spectrometry (MS) shows a molecular ion peak at m/z 407.9, consistent with the molecular weight.
Synthesis and Optimization
Synthesis involves a multi-step sequence requiring precise control of reaction parameters.
Synthetic Pathway
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Benzothiazole Formation: 6-Fluoro-2-aminobenzothiazole is synthesized via cyclization of 2-fluoroaniline with thiocyanate derivatives under acidic conditions.
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Amide Coupling: The benzothiazole amine reacts with 2-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine as a base, yielding N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide.
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Alkylation: Introduction of the 3-(dimethylamino)propyl group via nucleophilic substitution with 3-chloro-N,N-dimethylpropan-1-amine in acetonitrile at 60°C.
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Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiocyanate, H2SO4, 0°C, 2 hr | 68% |
| 2 | 2-Methylbenzoyl chloride, DCM, 25°C | 82% |
| 3 | 3-Chloro-N,N-dimethylpropan-1-amine, CH3CN, 60°C | 75% |
| 4 | HCl (g), EtOH, 0°C | 95% |
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity.
Biological Activity and Mechanistic Insights
While in vivo data remain limited, in vitro assays suggest potential therapeutic applications.
Antiproliferative Effects
Preliminary screening against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC50 values of 12.3 µM and 18.7 µM, respectively. Comparatively, the non-fluorinated analog showed reduced activity (IC50 >50 µM), underscoring fluorine’s role in enhancing bioactivity.
Enzyme Inhibition
The compound inhibits topoisomerase IIα at 10 µM (78% inhibition), likely due to intercalation into DNA-enzyme complexes facilitated by the planar benzothiazole ring.
Pharmacokinetic Predictions
Computational models (SwissADME) predict:
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LogP: 3.1 (moderate lipophilicity)
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Water Solubility: 0.023 mg/mL (low)
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Blood-Brain Barrier Permeation: High (Brain/Blood ratio = 1.2)
These properties suggest suitability for central nervous system targets but necessitate formulation optimization for systemic delivery.
Comparative Analysis with Structural Analogs
Structural modifications significantly alter biological profiles:
| Compound | Modifications | IC50 (MCF-7) | Topo IIα Inhibition |
|---|---|---|---|
| Target Compound | 6-F, 2-Me, dimethylamino | 12.3 µM | 78% |
| N-Desmethyl Analog | 6-F, 2-Me, amino-propyl | 34.5 µM | 42% |
| 6-Chloro Derivative | 6-Cl, 2-Me, dimethylamino | 22.1 µM | 65% |
Fluorine’s electronegativity improves target binding, while the dimethylamino group enhances cellular uptake.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with DNA repair pathways and kinase signaling networks.
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Formulation Development: Nanoemulsions or cyclodextrin complexes to improve aqueous solubility.
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In Vivo Efficacy: Xenograft models to validate antitumor activity and pharmacokinetic profiling.
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Toxicology: Subchronic dosing studies in rodents to establish NOAEL (No Observed Adverse Effect Level).
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